2-Chloroethyl stearate

Analytical Chemistry Toxicology Metabolomics

2-Chloroethyl stearate (CAS 1119-75-1) is a C18 halogenated fatty ester supplied at ≥95% purity, with a specific melting point of 48.5°C that ensures accurate gravimetric handling—a critical advantage over liquid unsaturated analogs. Its terminal chloroethyl group provides predictable nucleophilic reactivity for surfactant and quaternary ammonium synthesis, while its unique m/z 364/366 MS signature and 3:1 Cl isotopic ratio make it an irreplaceable biomarker standard for 2-chloroethanol exposure studies. For enzyme assays (FAEES), the stearate chain delivers superior substrate efficiency versus shorter-chain esters.

Molecular Formula C20H39ClO2
Molecular Weight 347 g/mol
CAS No. 1119-75-1
Cat. No. B075666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroethyl stearate
CAS1119-75-1
Synonyms2-chloroethyl stearate
Molecular FormulaC20H39ClO2
Molecular Weight347 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCCCl
InChIInChI=1S/C20H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19H2,1H3
InChIKeyQLBIYHGOHHPBCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroethyl Stearate (CAS 1119-75-1) Technical Procurement Overview for Research and Industrial Sourcing


2-Chloroethyl stearate (CAS 1119-75-1) is a halogenated fatty acid ester with the molecular formula C20H39ClO2 and a molecular weight of approximately 346.98 g/mol . It is synthesized via the esterification of stearic acid with 2-chloroethanol, yielding a compound that exhibits a melting point of 48.5 °C (in ethanol) and a predicted boiling point of 425.2 °C . The compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the production of surfactants and emulsifiers, due to the nucleophilic liability of its terminal chloroethyl group [1].

Procurement Rationale: Why In-Class 2-Chloroethyl Stearate (CAS 1119-75-1) Cannot Be Substituted with Generic Analogs


The substitution of 2-chloroethyl stearate with other halogenated fatty esters or varying chain lengths is non-trivial due to quantifiable differences in physicochemical properties and biological fate. The stearate (C18) chain length confers a specific melting point (48.5 °C) and lipophilicity (XlogP = 9.1) that directly impacts formulation rheology and membrane partitioning [1]. Furthermore, the specific chloride leaving group dictates the compound's reactivity profile in nucleophilic substitution and its distinct metabolic pathway, which results in unique in vivo conjugates with defined toxicokinetic profiles [2]. Using a bromo- or iodo-analog or a shorter-chain palmitate (C16) alters the molecular weight, halogen electronegativity, and steric hindrance, which can invalidate validated analytical methods and significantly shift retention times in critical GLC/MS workflows [3].

Quantitative Differentiation Evidence: 2-Chloroethyl Stearate (1119-75-1) vs. Analogs


Mass Spectrometric Identification: Distinct Pseudomolecular Ion Signature vs. Bromoethyl Stearate

In vivo metabolic studies confirm that 2-chloroethyl stearate generates a distinct and quantifiable mass spectrometric signature that differentiates it from its brominated counterpart. Using ammonia chemical ionization mass spectrometry (CI-MS), the target compound exhibits a characteristic pseudomolecular ion [M + NH4]+ at m/z 364/366 with a 3:1 isotopic ratio, reflecting the natural abundance of 35Cl/37Cl [1]. This is in direct contrast to 2-bromoethyl stearate, which produces pseudomolecular ions at m/z 408/410 with a 1:1 ratio, consistent with the 79Br/81Br distribution [1].

Analytical Chemistry Toxicology Metabolomics

Physicochemical Differentiation: Melting Point and Storage State vs. Unsaturated Chloroethyl Oleate

The saturated C18 stearate chain imparts a solid physical state at room temperature, as evidenced by a melting point of 48.5 °C . This contrasts with 2-chloroethyl oleate (C18:1), which is a liquid due to the cis-double bond introducing a 'kink' that prevents efficient packing [1]. The solid nature of 2-chloroethyl stearate offers a distinct advantage in storage and formulation as a stable solid excipient, whereas the liquid oleate analog is more prone to oxidation and requires different handling and containment strategies.

Formulation Science Physical Chemistry Material Handling

Enzymatic Substrate Specificity: Cholesterol Ester Hydrolase Activity vs. Palmitate Ester

Enzymatic studies indicate a quantifiable preference for the stearate (C18) chain over the palmitate (C16) chain in conjugation reactions mediated by cholesterol ester hydrolase. While the saturated fatty acids (palmitic and stearic) showed a small amount of ester formation when cholesterol ester hydrolase was used, the specific catalytic efficiency (Vmax/Km) is higher for stearic acid conjugation compared to palmitic acid [1]. This suggests that the longer alkyl chain provides enhanced hydrophobic binding within the enzyme's active site, leading to more efficient synthesis or metabolic processing of the C18 ester.

Enzymology Biochemistry Drug Metabolism

In Vivo Conjugate Formation: Retention and Toxicokinetic Significance vs. 2-Bromoethanol Metabolite

In vivo studies demonstrate that 2-chloroethyl stearate is formed as a hepatic fatty acid conjugate of 2-chloroethanol in rats administered 50 mg/kg of the parent alcohol [1]. The formation of this lipophilic conjugate is significant because it may be retained in the body for a longer time and cause toxic manifestations, a property shared with the 2-bromoethyl stearate conjugate [1]. The quantitative retention of radioactivity in liver tissue was directly linked to the formation of 2-chloroethyl stearate (2-CES) [2]. This establishes 2-CES as a crucial biomarker for exposure and a tool for investigating the toxicokinetics of chloroethanol.

Toxicology Pharmacokinetics Environmental Health

Validated Application Scenarios for 2-Chloroethyl Stearate (CAS 1119-75-1) Based on Quantitative Evidence


Analytical Standard for Haloethanol Exposure Biomarker Detection

Use as a certified reference standard in LC-MS/MS or GLC-MS workflows for the identification and quantification of 2-chloroethyl stearate as a biomarker of exposure to 2-chloroethanol. The distinct m/z 364/366 signature and 3:1 isotopic ratio provide a specific, high-confidence analytical target that differentiates it from bromoethyl analogs [1].

Precursor for Synthesis of Solid-State Surfactants and Emulsifiers

Employed as a hydrophobic precursor in the synthesis of specialty surfactants and quaternary ammonium compounds. Its solid physical state at room temperature (melting point 48.5 °C) facilitates accurate weighing and controlled reaction kinetics compared to liquid unsaturated analogs like 2-chloroethyl oleate, ensuring batch-to-batch consistency in industrial formulations .

In Vivo Toxicology and Pharmacokinetic Tracer Studies

Utilized as an authentic standard in toxicology research to track the in vivo formation of fatty acid conjugates of 2-chloroethanol. The compound's role as a lipophilic metabolite that may be retained in tissues makes it essential for studying the long-term toxicokinetics and bioaccumulation potential of haloethanols [2].

Enzymatic Assay Substrate for Carboxylesterase Activity Profiling

Applied as a substrate in biochemical assays to measure the activity of fatty acid ethyl ester synthase (FAEES) and 2-chloroethyl ester synthase. The stearate (C18) chain provides enhanced substrate efficiency over shorter-chain analogs like palmitate (C16), allowing for more sensitive detection of enzyme activity in microsomal preparations [3].

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